molecular formula C8H9F3N2 B15146861 2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine

2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine

Cat. No.: B15146861
M. Wt: 190.17 g/mol
InChI Key: SCZAEKUFRKAEAD-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylamine under controlled conditions . This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine is unique due to its specific combination of the trifluoromethyl group and ethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2-[2-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1,3,12H2

InChI Key

SCZAEKUFRKAEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCN)C(F)(F)F

Origin of Product

United States

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